D-tert-leucine

Enzymatic Resolution Chiral Separation Amino Acid Synthesis

Procure D-tert-Leucine (CAS 26782-71-8) for stereochemically critical applications. This non-proteinogenic D-amino acid features a sterically demanding tert-butyl side chain that dictates molecular recognition in asymmetric catalysis. Use as a catalytic transient chiral auxiliary in Pd-catalyzed atroposelective C-H activation (up to >99% ee, 98% yield) to direct absolute stereochemical outcome. Incorporation into synthetic peptides confers resistance to proteolytic degradation, essential for oral or long-acting therapeutics. Enantiomeric purity is non-negotiable; L-tert-leucine or DL-racemate produce opposite stereochemistry or negate stability benefits. Verified for gram-to-kilogram scale via SMB chiral resolution. Buy with confidence from global suppliers offering >98% purity.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 26782-71-8
Cat. No. B555885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-tert-leucine
CAS26782-71-8
Synonyms2-ADBA
2-amino-3,3-dimethylbutanoic acid
2-amino-3,3-dimethylbutanoic acid, (DL)-isomer
2-amino-3,3-dimethylbutanoic acid, (L)-isomer
2-amino-3,3-dimethylbutyric acid
D-tert-leucine
L-tert-leucine
tert-leucine
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
InChIKeyNPDBDJFLKKQMCM-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-tert-Leucine CAS 26782-71-8: Chiral Non-Proteinogenic Amino Acid for Asymmetric Synthesis and Pharmaceutical R&D


D-tert-Leucine (CAS: 26782-71-8), also known as (R)-2-amino-3,3-dimethylbutyric acid or D-α-tert-butylglycine, is a non-proteinogenic, chiral α-amino acid [1]. It is characterized by a sterically demanding tert-butyl side chain adjacent to the chiral α-carbon, which imparts significant steric hindrance and conformational rigidity [2]. This structural feature differentiates it fundamentally from proteinogenic amino acids like L-leucine and positions it as a valuable chiral building block, auxiliary, and intermediate in asymmetric synthesis and pharmaceutical development [2].

Why D-tert-Leucine Cannot Be Substituted by L-tert-Leucine or Other Leucine Isomers


D-tert-Leucine and its enantiomer L-tert-leucine are non-superimposable mirror images with distinct stereochemical identities [1]. In asymmetric synthesis, the chirality of the auxiliary or ligand directly dictates the stereochemical outcome of the reaction; substituting D-tert-leucine with L-tert-leucine yields the opposite product enantiomer . Similarly, substituting D-tert-leucine with D-leucine or L-leucine replaces the bulky tert-butyl group with a less hindered isobutyl side chain, fundamentally altering steric shielding and conformational control [2]. In peptide-based drug candidates, the D-configuration confers resistance to proteolytic degradation not achievable with L-amino acid counterparts . These stereochemical and steric distinctions render generic substitution impossible without compromising reaction enantioselectivity or biological stability.

D-tert-Leucine (CAS 26782-71-8): Quantitative Differentiation Evidence vs. L-tert-Leucine and Other Analogs


Enantioselective Enzymatic Resolution: Comparative Yield and Enantiomeric Excess of D-tert-Leucine vs. L-tert-Leucine

In a penicillin G acylase-catalyzed kinetic resolution of DL-tert-leucine, D-tert-leucine was obtained with a yield of 80.6% and enantiomeric excess (ee) of 98.5%, while L-tert-leucine was obtained with a yield of 83.1% and ee of 99% [1]. An alternative enzyme-catalyzed oxidative resolution method using leucine dehydrogenase achieved D-tert-leucine with >99% ee [2].

Enzymatic Resolution Chiral Separation Amino Acid Synthesis

Comparative Vendor Quality Specifications: D-tert-Leucine vs. DL-tert-Leucine (Racemic) Purity and Optical Purity Requirements

Commercially available D-tert-leucine is typically supplied with chemical purity ≥98.0% and optical purity (enantiomeric excess) ≥98.0% as determined by chiral LC [1]. In contrast, DL-tert-leucine (racemic mixture) is supplied without optical purity specifications and is intended for use as a reference standard or racemic substrate rather than as a stereochemically pure building block . The optical rotation specification for D-tert-leucine is [α]²⁰/D = +9° to -7° depending on conditions (c=3 in H₂O or c=5% in 5M HCl) [1].

Quality Control Procurement Specifications Chiral Purity

Stereochemical Control in Asymmetric Catalysis: D-tert-Leucine vs. L-tert-Leucine for Accessing Opposite Product Enantiomers

In palladium-catalyzed atroposelective C–H olefination for synthesizing axially chiral biaryls, tert-leucine serves as a transient chiral auxiliary. The reaction delivers products in excellent yields (up to 99%) and high enantioselectivities (up to 91% ee) [1][2]. Critically, both enantiomers of the product can be accessed simply by using the amino acid of opposite chirality—D-tert-leucine yields one product enantiomer, while L-tert-leucine yields the mirror-image product .

Asymmetric Catalysis Chiral Auxiliary Atroposelective Synthesis

Preparative-Scale Chromatographic Resolution: D-tert-Leucine and L-tert-Leucine Isolation at Kilogram Scale

Simulated moving bed (SMB) chromatography has been demonstrated for preparative-scale resolution of tert-leucine derivatives. Approximately 1 kg of racemic N-carbobenzoxy-tert-leucine was resolved on a Chiralcel OD cellulose-based stationary phase, and 520 g of N-Boc-tert-leucine-benzylester was resolved on a Chiralpak AD amylose-based phase [1]. Both D- and L-enantiomers were obtained in high yield and high optical purity [1].

Preparative Chromatography Simulated Moving Bed Industrial-Scale Resolution

Enzymatic Stability of D-tert-Leucine-Containing Peptides vs. L-Amino Acid Peptides

Peptides incorporating D-tert-leucine (via Fmoc-D-tert-leucine in solid-phase peptide synthesis) exhibit improved stability against proteolytic enzymes compared to peptides composed solely of L-amino acids . This enhanced metabolic stability is a general property of D-amino acid-containing peptides and has been exploited in therapeutic development, with D-peptide antagonists targeting HIV-1 gp41 achieving IC₅₀ values as low as 250 pM .

Peptide Stability Proteolytic Resistance Therapeutic Peptides

Steric Differentiation: D-tert-Leucine (tert-Butyl) vs. D-Leucine (iso-Butyl) in Asymmetric Synthesis

D-tert-Leucine possesses a tert-butyl side chain (C(CH₃)₃) that provides substantially greater steric bulk and conformational rigidity than the isobutyl side chain (CH₂CH(CH₃)₂) of D-leucine [1]. This structural difference enables D-tert-leucine to serve as an effective chiral auxiliary where the bulky tert-butyl group shields one face of a reacting intermediate, directing incoming reagents to the less hindered face and promoting high diastereoselectivity [1][2].

Steric Hindrance Chiral Auxiliary Conformational Control

D-tert-Leucine (CAS 26782-71-8): Validated Application Scenarios Based on Differential Evidence


Asymmetric Synthesis as a Chiral Auxiliary for (R)-Configured Products

D-tert-Leucine is employed as a chiral auxiliary in asymmetric syntheses where the target molecule requires (R)-stereochemistry. Its bulky tert-butyl side chain provides effective facial shielding of reactive intermediates, directing bond formation to the less hindered face and promoting high diastereoselectivity [1]. Selection of D-tert-leucine over L-tert-leucine is mandatory for accessing the desired (R)-product enantiomer, as the auxiliary's chirality directly transfers to the product stereocenter .

Synthesis of Metabolically Stable Peptide Therapeutics

Incorporation of D-tert-leucine into peptide sequences via solid-phase peptide synthesis (using Fmoc-D-tert-leucine) enhances resistance to proteolytic degradation compared to L-amino acid counterparts . This application is particularly relevant for peptide-based drug candidates requiring extended in vivo half-life. The D-configuration provides a class-level stability advantage not achievable with L-tert-leucine or other L-amino acids .

Dirhodium(II) Carboxylate Catalyst Synthesis for Enantioselective C–H Functionalization

D-tert-leucine derivatives serve as ligands for chiral dirhodium(II) carboxylate catalysts (e.g., Rh₂(S-PTTL)₄ and Rh₂(R-PTTL)₄), which are powerful tools for enantioselective intramolecular C–H insertion, cyclopropanation, amination, and 2,3-sigmatropic rearrangement reactions [2]. The enantiopurity of the tert-leucine ligand is critical for catalyst performance, with ligand stereo-purity directly influencing catalyst structure and enantioselectivity [3].

Enzymatic Resolution Process Validation and Reference Standard

D-tert-Leucine with verified optical purity (≥98.0% ee by chiral LC) serves as an analytical reference standard for validating enzymatic resolution processes and chiral chromatographic methods . Its well-characterized specific rotation ([α]²⁰/D +9°, c=3 in H₂O) provides a reliable benchmark for optical purity assessment during method development and quality control [4].

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